molecular formula C8H7NO2 B7766887 2-Isonitrosoacetophenone CAS No. 83922-86-5

2-Isonitrosoacetophenone

Cat. No.: B7766887
CAS No.: 83922-86-5
M. Wt: 149.15 g/mol
InChI Key: MLNKXLRYCLKJSS-RMKNXTFCSA-N
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Description

2-Isonitrosoacetophenone, also known as 2-keto-2-phenyl-acetaldoxime, is a chemical compound with the molecular formula C8H7NO2. It is characterized by the presence of an oxime functional group, which is relatively rare in natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isonitrosoacetophenone can be synthesized through several methods. One common approach involves the reaction of phenylglyoxal with hydroxylamine hydrochloride in the presence of silica gel at room temperature for three hours . Another method includes the oxidation of benzoylcarbinol with cupric acetate .

Industrial Production Methods: While specific industrial production methods for isonitrosoacetophenone are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation and condensation reactions. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Isonitrosoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Induction of Plant Defense Mechanisms

INAP has been extensively studied for its role as a chemical inducer of plant defense responses. Research indicates that INAP activates several signaling pathways in plants, notably salicylic acid, jasmonic acid, and ethylene pathways, which are crucial for enhancing innate immunity.

Case Study: Tobacco Cell Suspensions

A study conducted on Nicotiana tabacum cell suspensions demonstrated that treatment with INAP led to significant transcriptional reprogramming. The study utilized mRNA differential display and pyro-sequencing to identify differentially expressed genes involved in defense responses. Key findings included:

  • Activation of Defense Genes : Out of 14,579 reads sequenced, 198 contigs and 1,758 singletons were identified, highlighting the activation of numerous defense-related genes.
  • Functional Categories : Genes were classified into categories such as signal transduction, stress response, and protein synthesis, indicating a broad-spectrum activation of defense mechanisms .

Metabolomic Changes Induced by INAP

INAP has been shown to induce notable changes in the metabolome of treated plant cells. These changes are associated with enhanced production of secondary metabolites that play roles in plant defense.

Metabolomic Analysis

In a metabolomic study, Nicotiana tabacum cells treated with INAP exhibited time-dependent metabolic perturbations. Techniques such as UPLC-MS coupled with multivariate data analysis revealed:

  • Affected Metabolite Pathways : INAP influenced the shikimate, phenylpropanoid, and flavonoid pathways, leading to increased levels of benzoic and cinnamic acid derivatives .
  • Principal Component Analysis (PCA) : PCA demonstrated distinct metabolic profiles at different time points post-treatment, underscoring the dynamic nature of the plant's response to INAP.

Antimicrobial Properties

INAP has also been investigated for its antimicrobial activities. Studies suggest that it forms complexes with metal ions (e.g., copper) and amino acids, which may enhance its antimicrobial efficacy.

Research Findings

  • A study highlighted the ability of INAP-derived complexes to exhibit enhanced antimicrobial activities against various pathogens .
  • The compound's potential as an antifungal agent has been noted due to its structural properties that allow interaction with microbial targets.

Proteomic Changes Induced by INAP

Proteomic analyses following INAP treatment have revealed significant alterations in protein expression profiles within plant cells.

Proteome Analysis

A recent study employed iTRAQ-based liquid chromatography and mass spectrometry to analyze proteomic changes in Nicotiana tabacum cells treated with INAP:

  • Differentially Abundant Proteins : Out of numerous proteins analyzed, 125 showed significant changes in abundance post-treatment.
  • Functional Categories : These proteins were categorized into defense, biosynthesis, transport, and metabolic pathways, indicating a comprehensive reprogramming of cellular functions in response to INAP .

Summary Table of Applications

Application AreaKey Findings
Plant Defense InductionActivates salicylic acid and jasmonic acid pathways; enhances gene expression related to defense .
Metabolomic ChangesInduces alterations in shikimate and phenylpropanoid pathways; increases secondary metabolites .
Antimicrobial PropertiesForms complexes that enhance antimicrobial activities against pathogens .
Proteomic ChangesAlters protein expression profiles; significant upregulation of defense-related proteins .

Biological Activity

2-Isonitrosoacetophenone (INAP) is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with INAP, supported by recent research findings, data tables, and relevant case studies.

This compound is an organic compound with the molecular formula C9_9H9_9NO. It is synthesized through various methods, often involving the reaction of acetophenone with hydroxylamine. The compound can form metal complexes, which enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The effectiveness of INAP and its metal complexes was evaluated through zone of inhibition assays.

Antibacterial Activity

The antibacterial efficacy of this compound and its transition metal complexes (Cu, Co, Ni) was assessed against several pathogens. The results are summarized in the following table:

CompoundE. coli (mm)S. aureus (mm)P. aeruginosa (mm)B. subtilis (mm)K. pneumoniae (mm)
P-Isonitrosoacetophenone1312111012
Cu(P-IINAP)2_21614151416
Co(P-IINAP)2_21615141416
Ni(P-IINAP)2_21716131316
Gentamycin2019181820

The transition metal complexes exhibited enhanced antibacterial activity compared to the free ligand, suggesting that metal coordination may improve penetration through bacterial cell walls and efficacy against peptidoglycan synthesis inhibition .

Antifungal Activity

In addition to its antibacterial properties, INAP has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The antifungal effects were also evaluated using similar methodologies, indicating that both the ligand and its metal complexes possess varying degrees of antifungal activity.

Antioxidant Properties

The antioxidant capacity of INAP has been investigated through its ability to scavenge reactive oxygen species (ROS). In vitro studies demonstrated that INAP can effectively reduce oxidative stress in plant cells, contributing to its potential application in agricultural biotechnology as a protective agent against stress-induced damage .

Case Studies

  • Plant Defense Mechanisms : A study on Nicotiana tabacum revealed that exposure to INAP led to transcriptional reprogramming associated with defense responses. This indicates that INAP may play a role in enhancing plant resistance to pathogens through induced systemic resistance mechanisms .
  • Metal Complexes : Research involving mixed amino acid complexes of iron(III) and zinc(II) with INAP showed promising results in terms of anticancer activity, suggesting that these complexes could be explored further for therapeutic applications .

Properties

IUPAC Name

(2E)-2-hydroxyimino-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNKXLRYCLKJSS-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060198
Record name Isonitrosoacetophenone
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-54-7, 83922-86-5
Record name Isonitrosoacetophenone
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Record name mu-(Hydroxyimino)acetophenone
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Record name Isonitrosoacetophenone
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Record name Isonitrosoacetophenone
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Record name Benzeneacetaldehyde, .alpha.-oxo-, aldoxime
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Record name Isonitrosoacetophenone
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Record name 2-hydroxyiminoacetophenone
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Record name ISONITROSOACETOPHENONE
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Synthesis routes and methods

Procedure details

A flask was charged with potassium tert-butoxide (58 mmol) and 63 mL of tert-butyl alcohol. The mixture was stirred until a solution was formed, and a solution of the appropriate benzophenone (50 mmol) in 35 mL of tert-butyl alcohol added dropwise over 15 min. The reaction mixture was stirred for 1 hr, and the neat isoamyl nitrite (75 mmol) added over five min. The reaction mixture was monitored for completion and then diluted with 100 mL of heptanes. The resulting solid (38 mmol) was collected via suction filtration and dried to a constant weight under vacuum. Procedure was adapted from: Hagedorn et al., Chem. Ber., 98:193 (1965).
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
75 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
38 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
heptanes
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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